molecular formula C11H11BrO4 B2572332 4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid CAS No. 2172600-53-0

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid

Cat. No.: B2572332
CAS No.: 2172600-53-0
M. Wt: 287.109
InChI Key: BEUDNWMQSBQIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the bromination of 2-hydroxy-4-methylbenzoic acid to introduce the bromine atom. This is followed by the formation of the butanoic acid moiety through a series of reactions involving esterification and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-bromo-2-hydroxy-4-methylbenzaldehyde, while reduction of the carbonyl group can produce 4-(5-bromo-2-hydroxy-4-methylphenyl)butanol .

Scientific Research Applications

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxy-4-methylbenzoic acid
  • 5-Bromo-2-hydroxy-4-methylbenzaldehyde
  • Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Uniqueness

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid is unique due to the presence of both a brominated phenyl ring and a butanoic acid moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(5-bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-6-4-10(14)7(5-8(6)12)9(13)2-3-11(15)16/h4-5,14H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUDNWMQSBQIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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